molecular formula C17H13N3O2 B12938907 N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide CAS No. 54286-80-5

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide

Cat. No.: B12938907
CAS No.: 54286-80-5
M. Wt: 291.30 g/mol
InChI Key: LMTDMEOENBCTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide is a compound belonging to the class of organic compounds known as benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

The synthesis of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide can be achieved through various synthetic routes. One efficient method involves the Biginelli reaction, a multicomponent reaction catalyzed by Montmorillonite-KSF, a reusable and heterogeneous catalyst. This method is cost-effective, environmentally friendly, and provides high yields under solvent-free conditions . The reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

Chemical Reactions Analysis

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits SecA ATPase, which is essential for bacterial protein translocation across the cytoplasmic membrane. This inhibition disrupts bacterial protein secretion, leading to bacterial cell death . In cancer research, the compound’s cytotoxic effects are mediated through its ability to interfere with cellular processes critical for cancer cell survival and proliferation .

Comparison with Similar Compounds

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide can be compared with other similar compounds, such as:

Properties

CAS No.

54286-80-5

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

N-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)benzamide

InChI

InChI=1S/C17H13N3O2/c21-15-11-14(12-7-3-1-4-8-12)18-17(19-15)20-16(22)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22)

InChI Key

LMTDMEOENBCTBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.